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Compound of Interest

Compound Name: 2-Methyl-4-pentenoic acid

Cat. No.: B075272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-pentenoic acid, a

branched-chain unsaturated fatty acid. It covers its chemical and physical properties, synthesis,

spectroscopic characterization, chemical reactivity, and biological significance, with a focus on

aspects relevant to research and development.

Chemical Identity and Properties
2-Methyl-4-pentenoic acid is an organic compound classified as a methyl-branched fatty acid.

[1][2] Its structure features a carboxylic acid functional group, a methyl branch at the alpha-

position (C2), and a terminal double bond between C4 and C5. The presence of a chiral center

at the C2 position means it can exist as two enantiomers, (R)-2-methyl-4-pentenoic acid and

(S)-2-methyl-4-pentenoic acid.

Structural Formula:

Key Identifiers and Properties:

A summary of the key identifiers and physicochemical properties of 2-Methyl-4-pentenoic acid
is presented in Table 1.
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Property Value Reference(s)

IUPAC Name 2-Methylpent-4-enoic acid [3]

CAS Number 1575-74-2 [3]

Molecular Formula C₆H₁₀O₂ [4]

Molecular Weight 114.14 g/mol [4]

Appearance Colorless to light yellow liquid [5]

Odor Cheese-like, fruity [6]

Density ~0.95 g/mL at 25 °C [4]

Boiling Point
195 °C at 760 mmHg; 77-79

°C at reduced pressure
[4]

Refractive Index ~1.4310 at 20 °C [4]

SMILES CC(CC=C)C(=O)O [1]

InChI Key
HVRZYSHVZOELOH-

UHFFFAOYSA-N
[3]

Synthesis of 2-Methyl-4-pentenoic Acid
The asymmetric synthesis of chiral α-alkylated carboxylic acids like 2-Methyl-4-pentenoic acid
is of significant interest. A well-established method for preparing the enantiomerically pure

forms involves the use of chiral auxiliaries, such as the Evans oxazolidinone auxiliary. This

method provides high stereocontrol.

This protocol is based on the Evans asymmetric alkylation methodology.

Step 1: Acylation of the Chiral Auxiliary An appropriate chiral oxazolidinone (e.g., (4R,5S)-4-

methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride in the presence of a base

like triethylamine to form the N-propionyl imide.

Step 2: Enolate Formation and Alkylation The N-propionyl imide is treated with a strong base,

such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low
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temperature (e.g., -78 °C) to form the corresponding sodium or lithium enolate. This enolate is

then reacted with an allyl halide, such as allyl iodide or allyl bromide. The bulky chiral auxiliary

directs the incoming allyl group to the opposite face of the enolate, leading to a highly

diastereoselective alkylation.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is cleaved from the alkylated

product. This is typically achieved by hydrolysis with lithium hydroxide (LiOH) and hydrogen

peroxide (H₂O₂). This step yields the desired (R)-2-Methyl-4-pentenoic acid and recovers the

chiral auxiliary, which can be reused.

A generalized workflow for this synthesis is depicted below.
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Asymmetric Synthesis of (R)-2-Methyl-4-pentenoic Acid

Step 1: Acylation

Step 2: Asymmetric Alkylation

Step 3: Hydrolysis

Chiral Oxazolidinone

N-Propionyl Imide

 Triethylamine

Propionyl Chloride

Enolate Formation

 NaHMDS, -78°C

Alkylated Imide

(R)-2-Methyl-4-pentenoic acid

 LiOH, H₂O₂

Recovered Auxiliary

 LiOH, H₂O₂

Allyl Bromide

Click to download full resolution via product page

Caption: Workflow for the Evans asymmetric synthesis of (R)-2-Methyl-4-pentenoic acid.

Spectroscopic Characterization
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Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Methyl-4-
pentenoic acid.

¹H NMR Spectroscopy: A ¹H NMR spectrum of 2-Methyl-4-pentenoic acid would exhibit

characteristic signals for the different types of protons in the molecule.

-COOH: A broad singlet, typically downfield (>10 ppm).

CH₂=CH-: A multiplet in the vinyl region (5.0-6.0 ppm).

-CH(CH₃)-: A multiplet around 2.5 ppm.

-CH₂-CH=CH₂: A multiplet around 2.2-2.4 ppm.

-CH(CH₃)-: A doublet around 1.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals corresponding

to the six carbon atoms.

-COOH: ~180 ppm

CH₂=CH-: ~135 ppm

CH₂=CH-: ~117 ppm

-CH(CH₃)-: ~40 ppm

-CH₂-CH=CH₂: ~38 ppm

-CH(CH₃)-: ~17 ppm

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups

present.

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

C=C stretch (alkene): A peak around 1640 cm⁻¹.
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=C-H stretch (alkene): A peak around 3080 cm⁻¹.

Chemical Reactivity
The chemical reactivity of 2-Methyl-4-pentenoic acid is dictated by its three main features: the

carboxylic acid group, the alpha-methyl group, and the terminal double bond.

Reactions of the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as

esterification, conversion to acid chlorides, amides, and reduction to the corresponding

alcohol (2-methyl-4-penten-1-ol).

Reactions involving the α-Carbon: The presence of the α-methyl group prevents reactions

that require an enolizable α-hydrogen on that carbon.

Reactions of the Alkene: The terminal double bond can undergo various addition reactions,

such as hydrogenation to yield 2-methylpentanoic acid, halogenation, and

hydrohalogenation. Due to the separation between the double bond and the carbonyl group,

conjugate addition reactions (like the Michael addition) are not a feature of this molecule,

unlike in α,β-unsaturated acids.[3] However, intramolecular reactions can be induced. For

instance, in the presence of a strong acid, the double bond can be protonated to form a

carbocation, which can then be attacked by the carboxyl group to form a lactone (a cyclic

ester).

Biological Significance and Applications
2-Methyl-4-pentenoic acid, as a branched-chain fatty acid (BCFA), has several areas of

interest for researchers.

Flavor and Fragrance: It is used as a flavoring agent and as an enhancer for fruity

fragrances in the food and cosmetic industries.[6]

Biosynthetic Precursor: This acid can serve as a building block in the synthesis of more

complex molecules. For example, it can be utilized in the biosynthesis of novel avermectins,

which are potent antiparasitic agents.[5] The (R)-enantiomer has been used in the synthesis

of the drug Sacubitril.
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Metabolic and Signaling Roles: BCFAs are components of bacterial membranes and are also

found in mammalian tissues.[7] Altered levels of 2-Methyl-4-pentenoic acid have been

associated with susceptibility to schizophrenia and type 2 diabetes, suggesting a role in

metabolic pathways.[5] BCFAs and metabolites of branched-chain amino acids (BCAAs),

from which they can be derived, are increasingly recognized as signaling molecules.[8]

These molecules can influence metabolic processes such as lipid and glucose metabolism,

potentially through pathways like the PI3K-AKT-mTOR signaling cascade.[8] The metabolism

of BCAAs is closely linked to BCFA synthesis, and these pathways are crucial for producing

various cellular signals.[7]

The diagram below illustrates the general relationship between branched-chain amino acid

catabolism and the synthesis of branched-chain fatty acids, which can then influence

downstream cellular processes.
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BCAA Metabolism and BCFA Signaling
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Caption: Relationship between BCAA catabolism, BCFA synthesis, and cellular signaling.
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This guide provides a foundational understanding of 2-Methyl-4-pentenoic acid for

professionals in the chemical and biomedical sciences. Further research into its specific roles

in signaling pathways and disease could open new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Human Metabolome Database: Showing metabocard for 2-Methyl-4-pentenoic acid
(HMDB0031158) [hmdb.ca]

2. 2-Pentenoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

3. chem.libretexts.org [chem.libretexts.org]

4. chemsynthesis.com [chemsynthesis.com]

5. medchemexpress.com [medchemexpress.com]

6. 2-methyl-4-pentenoic acid, 1575-74-2 [thegoodscentscompany.com]

7. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and
Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

8. Branched Chain Amino Acids: Beyond Nutrition Metabolism [mdpi.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-4-pentenoic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075272#2-methyl-4-pentenoic-acid-structural-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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